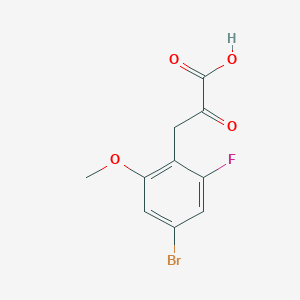

3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid

描述

3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative characterized by a phenyl ring with three distinct substituents: a bromine atom at the 4-position, a fluorine atom at the 2-position, and a methoxy group at the 6-position. The 2-oxopropanoic acid moiety (α-keto acid group) confers acidity and reactivity, enabling participation in enzymatic and synthetic pathways.

属性

分子式 |

C10H8BrFO4 |

|---|---|

分子量 |

291.07 g/mol |

IUPAC 名称 |

3-(4-bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C10H8BrFO4/c1-16-9-3-5(11)2-7(12)6(9)4-8(13)10(14)15/h2-3H,4H2,1H3,(H,14,15) |

InChI 键 |

PTCLNZNOSMDUBD-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C(=CC(=C1)Br)F)CC(=O)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on different biological targets.

作用机制

The mechanism of action of 3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related analogs:

Reactivity and Electronic Effects

- Halogen Substituents: The bromine and fluorine atoms in the target compound are electron-withdrawing groups (EWGs), increasing the electrophilicity of the phenyl ring compared to the hydroxyl group in 3-(4-hydroxyphenyl)-2-oxopropanoic acid. This enhances reactivity in nucleophilic aromatic substitution or cross-coupling reactions .

- Methoxy Group : The 6-methoxy substituent is electron-donating, creating a push-pull electronic effect that may stabilize radical intermediates (as seen in indol-3-yl analogs in radical SAM enzyme studies) .

- α-Keto Acid Reactivity: The 2-oxopropanoic acid group enables decarboxylation or transamination reactions, similar to phenylpyruvic acid derivatives. However, steric hindrance from the 6-methoxy group may slow these processes compared to less substituted analogs .

Key Contrasts with Acetophenone Derivatives

While 2-bromo-4'-methoxyacetophenone () shares bromine and methoxy substituents, its ketone group and lack of α-keto acid functionality limit direct comparability. The acetophenone derivative’s primary use as a controlled intermediate underscores the regulatory considerations for halogenated aromatics in industrial settings .

生物活性

3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid is an organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrF O3, with a molecular weight of approximately 287.1 g/mol. The compound features a phenyl ring substituted with bromine, fluorine, and methoxy groups, alongside a keto group on a propanoic acid backbone. These substituents enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate enzyme activity, which can influence various metabolic pathways and cellular signaling processes. The halogen atoms (bromine and fluorine) are particularly significant in increasing binding affinity to target proteins through halogen bonding, thereby enhancing the compound's efficacy in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values demonstrating its effectiveness against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 8.0 |

| S. aureus | 4.5 |

| B. subtilis | 5.0 |

| P. aeruginosa | 10.0 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity, particularly against Candida albicans. The MIC values for antifungal activity range from 16.69 to 78.23 µM, indicating moderate effectiveness .

Case Studies

- Study on Enzyme Inhibition : A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition of enzymes related to lipid metabolism, suggesting potential applications in metabolic disorders .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of several derivatives of this compound against various pathogens. The results highlighted that modifications in the substituents on the phenyl ring could enhance or diminish antimicrobial activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Similar Compounds and Comparisons

The uniqueness of this compound lies in its specific combination of functional groups:

| Compound | Key Features |

|---|---|

| 4-Bromo-2-fluoro-6-methoxyphenylboronic acid | Similar substituents but different functional groups |

| 2-Fluoro-4-bromo-6-methoxybenzoic acid | Different arrangement but shares similar substituents |

These comparisons highlight how variations in functional groups can significantly impact biological activity and therapeutic potential.

常见问题

Q. What are the key synthetic routes for 3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid?

The synthesis typically involves multi-step reactions:

- Friedel-Crafts acylation to introduce the ketone group onto the aromatic ring.

- Halogenation (bromine/fluorine substitution) under controlled conditions using reagents like N-bromosuccinimide (NBS) or Selectfluor®.

- Methoxy group introduction via nucleophilic substitution or protection/deprotection strategies.

- Carboxylic acid formation through oxidation or hydrolysis of ester precursors. Reaction optimization requires precise control of temperature (e.g., 0–25°C for halogenation) and solvent selection (e.g., dichloromethane for Friedel-Crafts) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm), methoxy group (δ ~3.8 ppm), and carboxylic acid proton (δ ~12 ppm).

- ¹³C NMR : Signals for carbonyl groups (δ ~170–200 ppm) and halogen-substituted carbons (δ ~110–130 ppm).

Q. What are the primary reactivity patterns of this compound?

- Substitution reactions : Bromine and fluorine atoms undergo nucleophilic aromatic substitution (e.g., with amines or thiols).

- Oxidation/Reduction : The ketone group can be reduced to a hydroxyl group (NaBH₄) or oxidized further (KMnO₄).

- Carboxylic acid derivatization : Esterification (e.g., with methanol/H₂SO₄) or amide formation (e.g., with DCC/NHS coupling) .

Advanced Research Questions

Q. How can competing side reactions during halogenation be mitigated?

- Temperature control : Lower temperatures (e.g., 0°C) minimize undesired polyhalogenation.

- Regioselective directing groups : The methoxy group acts as an ortho/para director, favoring bromination/fluorination at specific positions.

- Catalyst optimization : Use Lewis acids (e.g., FeCl₃) to enhance selectivity .

Q. What strategies resolve discrepancies in NMR data for structural confirmation?

- 2D NMR techniques : HSQC and HMBC to correlate proton-carbon connectivity and confirm substitution patterns.

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track specific functional groups.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. How can stereochemical challenges in derivative synthesis be addressed?

- Chiral catalysts : Use asymmetric catalysts (e.g., BINOL-derived ligands) for enantioselective reductions of the ketone group.

- Chiral chromatography : Separate enantiomers using columns like Chiralpak® IA/IB.

- X-ray crystallography : Confirm absolute configuration of crystalline derivatives .

Q. What methodologies are suitable for studying enzyme interactions?

- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates.

- Docking simulations : Model interactions with enzymes (e.g., tyrosine kinases) using AutoDock Vina.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

Q. How are reaction conditions optimized for scale-up synthesis?

- Solvent selection : Replace toxic solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether).

- Flow chemistry : Implement continuous flow reactors for safer halogenation steps.

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。